molecular formula C17H18ClNO5S B2807658 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1421515-58-3

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No. B2807658
M. Wt: 383.84
InChI Key: TXOQMHLWJUZFPR-UHFFFAOYSA-N
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Description

The compound seems to contain a benzo[d][1,3]dioxol-5-yl moiety . This moiety is found in various compounds with diverse biological activities .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds have been synthesized via various methods . For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized .

Scientific Research Applications

Occurrence and Environmental Impact

Occurrence, Fate, and Behavior in Aquatic Environments Parabens, closely related to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide, are widely used as preservatives in various products. They are known to be weak endocrine disrupters and are ubiquitous in surface water and sediments due to continuous introduction into the environment. The compounds containing phenolic hydroxyl groups can react with free chlorine, yielding halogenated by-products which are more stable and persistent, necessitating further toxicity studies (Haman, Dauchy, Rosin, & Munoz, 2015).

Industrial and Chemical Applications

Plastic Scintillators and Luminescent Dyes The use of various luminescent dyes in plastic scintillators based on polymethyl methacrylate has been studied. These dyes and their combinations do not alter the scintillation efficiency, optical transparency, or thermal, light, and radiation-damage stability of the scintillators (Salimgareeva & Kolesov, 2005).

HIV-1 Nef Inhibitors In HIV-1 infection treatment, certain compounds structurally similar to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide have shown promise as potential Nef inhibitors, which is significant due to Nef's role in the pathogenesis of viral infection (Lv, Meng, Zhong, Wan, & Zou, 2020).

Brominated Flame Retardants Novel brominated flame retardants (NBFRs) are increasingly used, and their occurrence, environmental fate, and potential risks have been reviewed, highlighting the need for further research and optimized analytical methods to include all NBFRs. High concentrations of certain NBFRs in indoor environments and consumer goods have raised concerns (Zuiderveen, Slootweg, & de Boer, 2020).

Antioxidant Properties of Chromones Chromones, natural compounds in the human diet, exhibit anti-inflammatory, antidiabetic, antitumor, anticancer, and, importantly, antioxidant properties. The antioxidant properties are crucial for neutralizing active oxygen and halting free radical processes that lead to cell impairment. Structural features contributing to the radical scavenging activity have been identified (Yadav, Parshad, Manchanda, & Sharma, 2014).

Synthesis of Cyclic Compounds Research has focused on synthesizing novel cyclic compounds containing aminobenzenesulfonamide, demonstrating their significance in organic synthesis and the pharmaceutical industry. This includes the development of sequential Nicholas and Pauson-Khand reactions and the production of 2-aminobenzenesulfonamide-containing cyclononyne (Kaneda, 2020) (Kaneda, 2020).

Future Directions

While specific future directions for the requested compound are not available, similar compounds have shown promise in various fields, including the development of new, highly effective drugs .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-11-13(18)3-2-4-17(11)25(21,22)19-8-7-14(20)12-5-6-15-16(9-12)24-10-23-15/h2-6,9,14,19-20H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOQMHLWJUZFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide

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